molecular formula C18H17NO4S3 B1191726 CCT3833

CCT3833

Cat. No. B1191726
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

KRAS-Mutant Cancer Treatment

CCT3833, also known as a panRAF plus SRC family kinase inhibitor, has shown effectiveness in treating mutant KRAS-driven cancers. KRAS mutations are prevalent in several cancers, such as pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. CCT3833 has been found to inhibit RAF and SRC in KRAS-mutant tumors both in vitro and in vivo. It has demonstrated significant preclinical therapeutic efficacy in these tumor xenografts and has been evaluated in a phase I clinical trial. Its effectiveness was notably observed in a patient with G12VKRAS spindle cell sarcoma, who did not respond to a multikinase inhibitor, suggesting CCT3833 as a potential treatment for various KRAS-mutant cancers (Saturno et al., 2020).

Clinical Trial and Therapeutic Efficacy

CCT3833/BAL3833's therapeutic efficacy has been further highlighted in an abstract from the 107th Annual Meeting of the American Association for Cancer Research. This panRAF/SRC inhibitor is active against KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. In mouse models of human cancer, CCT3833 inhibited tumor growth through RAF and SRC inhibition, offering a new potential therapeutic option for patients with these KRAS mutant cancers. This underlines the importance of CCT3833 in clinical trials for a broader range of KRAS mutant cancers (Saturno et al., 2016).

properties

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Appearance

Solid powder

synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.